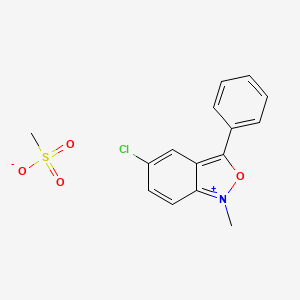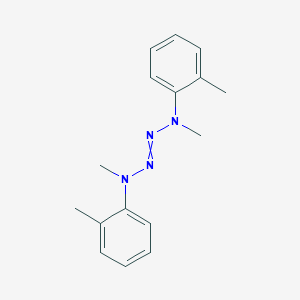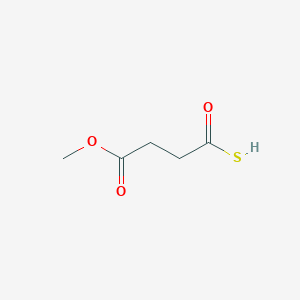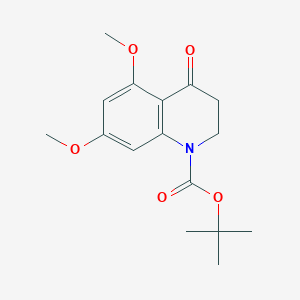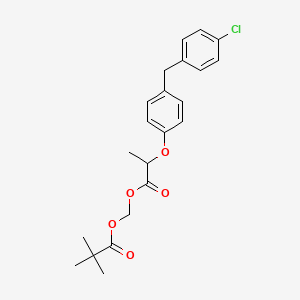![molecular formula C4H6Cl3NOS B14481046 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide CAS No. 70511-93-2](/img/structure/B14481046.png)
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is a chemical compound with the molecular formula C4H6Cl3NOS It is known for its unique structure, which includes a trichloromethyl group and a methylsulfanyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide typically involves the reaction of trichloroacetonitrile with methylthiomethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The trichloromethyl group can form reactive intermediates that disrupt cellular processes, while the methylsulfanyl group may enhance its binding affinity to target enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the methylsulfanyl group.
2,2,2-Trichloro-N-methylacetamide: Contains a methyl group instead of the methylsulfanyl group.
2,2,2-Trichloro-N-ethylacetamide: Contains an ethyl group instead of the methylsulfanyl group.
Uniqueness
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is unique due to the presence of both trichloromethyl and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
70511-93-2 |
|---|---|
Molekularformel |
C4H6Cl3NOS |
Molekulargewicht |
222.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(methylsulfanylmethyl)acetamide |
InChI |
InChI=1S/C4H6Cl3NOS/c1-10-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChI-Schlüssel |
GOVNXDSMTYQZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CSCNC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
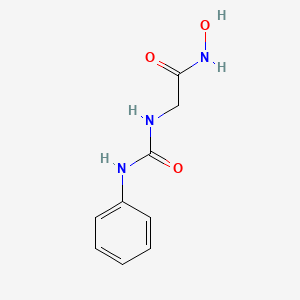
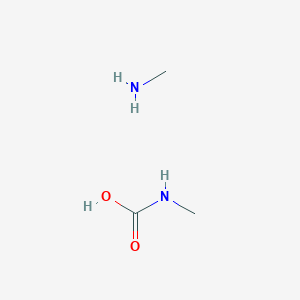
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
